N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15(2)14-28-22(31)17-8-4-6-10-19(17)29-20(26-27-23(28)29)11-12-21(30)25-13-16-7-3-5-9-18(16)24/h3-10,15H,11-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRGPOPJIJCQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenylmethyl and methylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- Triazolo[4,3-c]quinazoline Derivatives (): Compounds such as 6-cinnamoyl-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one (8) share the triazoloquinazoline core but differ in substituent positioning ([4,3-c] vs. [4,3-a] in the target compound). For example, compound 8 showed enhanced solubility due to the cinnamoyl group, whereas the isobutyl group in the target compound may improve lipophilicity .
Triazole-Containing Derivatives ():
N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1) lacks the quinazoline core but shares a triazole moiety. The difluorophenyl and hydroxyl groups in A1 confer distinct hydrogen-bonding capabilities compared to the chloro-benzyl group in the target compound, suggesting divergent pharmacokinetic profiles .
Side Chain Modifications
- Propanamide Analogs ():
3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide features a propanamide linker but replaces the triazoloquinazoline with an oxazole-chromen system. The chromen-4-one moiety introduces planar aromaticity, which may enhance DNA intercalation properties absent in the target compound. However, both compounds retain chlorine substituents, suggesting shared roles in hydrophobic interactions .
Pharmacological Activity Insights
While explicit data for the target compound are unavailable, structural analogs provide clues:
- Triazolo[4,3-c]quinazolines (): Demonstrated inhibitory activity against acetylcholinesterase (IC50: 1.2–3.8 µM), attributed to the planar quinazoline system and electron-withdrawing substituents .
- Compound A1 (): Exhibited antifungal activity (MIC: 0.5 µg/mL against Candida albicans), likely due to the triazole’s interaction with fungal cytochrome P450 .
The target compound’s isobutyl and chloro-benzyl groups may enhance blood-brain barrier penetration compared to these analogs, making it a candidate for neurological targets.
Biological Activity
The compound N-[(2-chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a molecular weight of approximately 437.9 g/mol . Its structure includes a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and quinazolin moieties contributes to its pharmacological potential.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 437.9 g/mol |
| Chemical Formula | C₁₈H₃₁ClN₄O |
| Key Functional Groups | Triazole, Quinazoline |
Antimicrobial Activity
Research indicates that derivatives of the triazole and quinazoline structures exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that certain triazole-containing compounds can induce cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating promising activity . This suggests that this compound may exhibit similar properties.
Anti-inflammatory Activity
Compounds related to this structure have shown anti-inflammatory effects comparable to established drugs like naproxen. This activity is often attributed to the ability to inhibit cyclooxygenase enzymes or other inflammatory mediators .
Enzyme Inhibition
Several studies highlight the compound's potential as an enzyme inhibitor. For example, it may act as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases . Additionally, its inhibitory effects on urease suggest possible applications in managing urinary tract infections.
Synthesis and Evaluation
In a study focusing on the synthesis of triazole derivatives, various compounds were screened for biological activity. The synthesized compounds demonstrated significant antimicrobial and anticancer properties, reinforcing the therapeutic potential of triazole-based compounds .
Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies reveal how structural features influence biological activity by affecting binding affinity and specificity .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the presence of the 2-chlorobenzyl group (δ 4.5–5.0 ppm for CH) and triazoloquinazoline protons (δ 7.2–8.5 ppm) .
- LC-MS : High-resolution MS validates the molecular formula (e.g., CHClNO) and detects impurities (<2%) .
- X-ray crystallography : Resolves the conformation of the triazole-quinazoline fused ring system .
Q. Advanced
- Dynamic NMR to study rotational barriers in the propanamide side chain .
- Solid-state NMR for polymorph characterization, critical for bioavailability studies .
What methodologies assess its biological activity and target engagement?
Q. Basic
Q. Advanced
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (k/k) to purified protein targets .
- Cryo-EM or molecular docking (using AutoDock Vina) to map interactions between the chlorobenzyl group and hydrophobic enzyme pockets .
How do structural modifications influence activity?
Q. Advanced
- SAR studies reveal:
- The 2-chlorobenzyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability .
- Replacing the 2-methylpropyl group with a cyclopropyl moiety increases metabolic stability in liver microsome assays .
- Adding electron-withdrawing groups (e.g., -CF) to the quinazoline ring boosts kinase inhibition potency by 10-fold .
How are analytical challenges addressed during purity assessment?
Q. Advanced
- HPLC-DAD/ELSD : Differentiate co-eluting isomers (e.g., triazole regioisomers) using gradient elution (ACN/HO with 0.1% TFA) .
- ICP-MS : Detect trace metal contaminants (e.g., Pd < 10 ppm) from coupling reactions .
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), oxidative (3% HO), and photolytic conditions to identify labile sites (e.g., 5-oxo group degradation) .
How are contradictions in biological data resolved?
Q. Advanced
- Meta-analysis : Compare IC values across cell lines (e.g., discrepancies in HeLa vs. A549 results) to identify off-target effects .
- Kinobeads® profiling : Screen >300 kinases to confirm selectivity .
- Transcriptomics : RNA-seq of treated cells links unexpected cytotoxicity to NF-κB pathway activation .
What computational tools predict reactivity and stability?
Q. Advanced
- DFT calculations (Gaussian 16): Optimize ground-state geometry and calculate HOMO/LUMO energies for oxidation-prone sites (e.g., triazole N-atoms) .
- Molecular dynamics (GROMACS) : Simulate aqueous solubility by analyzing hydrogen bonding between the propanamide group and water .
Notes
- Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + HRMS) to validate synthetic intermediates .
- Data Reproducibility : Use standardized assay protocols (e.g., CLSI guidelines for cell-based studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
